(4-methoxyphenyl)[1-[(4-methoxyphenyl)amino]-2,2-bis(propylsulfonyl)vinyl]amine
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Overview
Description
(4-methoxyphenyl)[1-[(4-methoxyphenyl)amino]-2,2-bis(propylsulfonyl)vinyl]amine, also known as MPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPA belongs to the class of sulfonamide derivatives and has been synthesized using various methods. In
Mechanism of Action
The mechanism of action of (4-methoxyphenyl)[1-[(4-methoxyphenyl)amino]-2,2-bis(propylsulfonyl)vinyl]amine involves the inhibition of enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and histone deacetylase (HDAC). These enzymes are involved in inflammation and cancer cell growth. This compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the antioxidant response and cellular detoxification.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. This compound inhibits the activity of COX-2, which is involved in the production of prostaglandins that cause inflammation. This compound also inhibits the activity of LOX, which is involved in the production of leukotrienes that cause inflammation. This compound has been shown to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to reduce oxidative stress and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).
Advantages and Limitations for Lab Experiments
(4-methoxyphenyl)[1-[(4-methoxyphenyl)amino]-2,2-bis(propylsulfonyl)vinyl]amine has several advantages for lab experiments, including its low toxicity and high stability. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations, including its limited solubility in water and its potential to interact with other compounds in biological systems.
Future Directions
For research include investigating its potential therapeutic effects in other diseases and developing new synthesis methods.
Synthesis Methods
(4-methoxyphenyl)[1-[(4-methoxyphenyl)amino]-2,2-bis(propylsulfonyl)vinyl]amine can be synthesized using different methods, including the reaction of 4-methoxybenzylamine with 4-methoxybenzaldehyde followed by the addition of bis(propylsulfonyl)methane and triethylamine. Another method involves the reaction of 4-methoxybenzaldehyde with 4-methoxybenzylamine in the presence of bis(propylsulfonyl)methane and triethylamine, followed by the addition of acetic anhydride and triethylamine. The yield of this compound using these methods ranges from 60-80%.
Scientific Research Applications
(4-methoxyphenyl)[1-[(4-methoxyphenyl)amino]-2,2-bis(propylsulfonyl)vinyl]amine has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and cardiovascular disease. Studies have shown that this compound has anti-inflammatory and anti-cancer properties by inhibiting the activity of enzymes involved in inflammation and cancer cell growth. This compound has also been shown to have a protective effect on the cardiovascular system by reducing oxidative stress and inflammation.
Properties
IUPAC Name |
1-N,1-N'-bis(4-methoxyphenyl)-2,2-bis(propylsulfonyl)ethene-1,1-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O6S2/c1-5-15-31(25,26)22(32(27,28)16-6-2)21(23-17-7-11-19(29-3)12-8-17)24-18-9-13-20(30-4)14-10-18/h7-14,23-24H,5-6,15-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHNYTMBKZAILR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C(=C(NC1=CC=C(C=C1)OC)NC2=CC=C(C=C2)OC)S(=O)(=O)CCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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